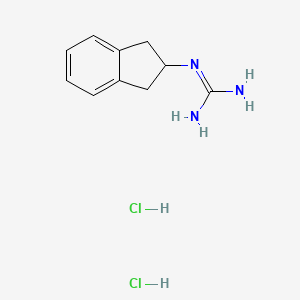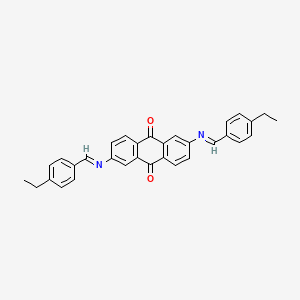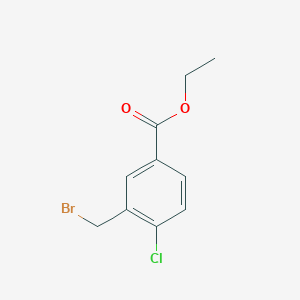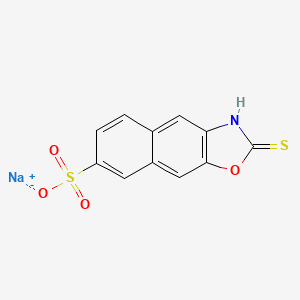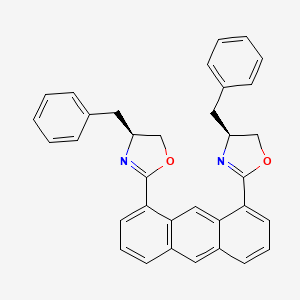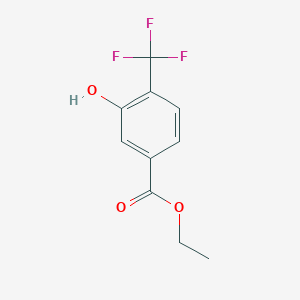
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoate ester, along with a hydroxyl group (-OH) at the meta position relative to the ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate typically involves the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-hydroxy-4-(trifluoromethyl)benzoic acid+ethanolacid catalystethyl 3-hydroxy-4-(trifluoromethyl)benzoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(trifluoromethyl)benzoate.
Reduction: Formation of ethyl 3-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Ethyl 3-hydroxybenzoate: Similar structure but without the trifluoromethyl group, leading to variations in reactivity and biological activity.
Ethyl 4-(trifluoromethyl)benzoate: Similar but lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9F3O3 |
|---|---|
Molekulargewicht |
234.17 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-7(8(14)5-6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI-Schlüssel |
YEQXVIXJRIWXAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


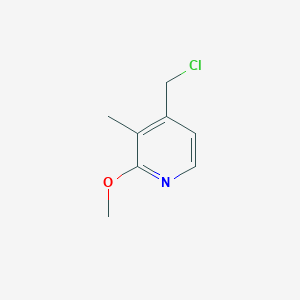




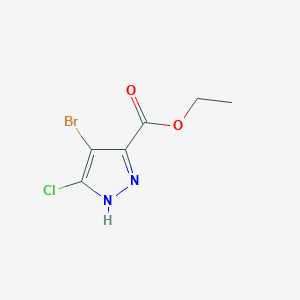

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
